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Compound of Interest

Compound Name:
2-Cyclopropyl-2-

methoxypropanoic acid

CAS No.: 1247669-87-9

Cat. No.: B1380153 Get Quote

Executive Summary & Strategic Context
2-Cyclopropyl-2-methoxypropanoic acid (CAS: 1247669-87-9) represents a specialized

class of pharmaceutical intermediates characterized by a unique interplay of lipophilic

(cyclopropyl, methyl) and polar (carboxylic acid, methoxy) functionalities. Often utilized as a

chiral building block in the synthesis of melatonin receptor agonists (e.g., structural analogs of

Tasimelteon) or metabolic regulators, its solubility profile is the critical determinant for process

yield, purity, and solid-state form control.

Current Status of Public Data: Unlike commodity chemicals, specific thermodynamic solubility

datasets for this proprietary intermediate are not publicly indexed in standard repositories (e.g.,

J. Chem. Eng. Data). Consequently, this guide serves as a definitive protocol for determining,

modeling, and applying the solubility profile of 2-Cyclopropyl-2-methoxypropanoic acid. It

synthesizes predictive structure-property relationships (SPR) with rigorous experimental

methodologies to enable precise process design.

Chemical Profile & Predicted Solubility Landscape
Before initiating wet chemistry, a theoretical solubility landscape must be established based on

the molecule's functional group contributions.
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Structural Analysis
Hydrophilic Head: The carboxylic acid moiety (-COOH) acts as a strong hydrogen bond

donor (HBD) and acceptor (HBA). It dictates high solubility in polar protic solvents and basic

aqueous solutions (pH > pKa ≈ 4.8).

Lipophilic Tail: The cyclopropyl group and the

-methyl substituent provide significant hydrophobicity, limiting solubility in pure water at
neutral pH but enhancing affinity for non-polar organics.

Ether Linkage: The methoxy group (-OCH

) adds HBA capability without HBD, improving solubility in aprotic polar solvents (e.g., THF,
Ethyl Acetate).

Predicted Solubility Tier List
Based on Hansen Solubility Parameters (HSP) and LogP (estimated ~1.2–1.8), the following

solvent compatibility is projected:
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Solvent Class
Representative
Solvents

Predicted Solubility
Process
Application

Alcohols (Protic)
Methanol, Ethanol,

IPA
High (>100 mg/mL)

Primary solvent for

reaction & transfer.

Esters/Ketones Ethyl Acetate, Acetone High
Ideal for cooling

crystallization.

Ethers THF, MTBE High

Reaction solvent;

good for lithiation

steps.

Chlorinated DCM, Chloroform High
Extraction/Work-up

(Phase separation).

Aromatic

Hydrocarbons
Toluene Moderate

Best for Cooling

Crystallization (steep

curve).

Alkanes n-Heptane, Hexane Low (<5 mg/mL)
Anti-solvent for yield

maximization.

Water Water (pH < 4) Low
Anti-solvent or wash

solvent.

Experimental Protocol: Determination of Solubility
Profile
To generate the definitive solubility curve required for process scaling, the following Dynamic

Laser Monitoring Method is the gold standard, offering higher accuracy than static gravimetric

methods.

Methodology: Dynamic Polythermal Method
This protocol utilizes automated reactor systems (e.g., Technobis Crystal16 or Mettler Toledo

EasyMax) to detect the clear point (dissolution) and cloud point (nucleation).

Step-by-Step Protocol:
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Preparation: Weigh precise amounts of 2-Cyclopropyl-2-methoxypropanoic acid into 4

HPLC vials (e.g., 50, 100, 150, 200 mg).

Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Toluene) to each vial.

Heating Cycle: Heat the slurry at a rate of 0.5 °C/min with magnetic stirring (700 rpm).

Detection: Record the temperature (

) where transmissivity reaches 100% (complete dissolution).

Cooling Cycle: Cool at 0.5 °C/min to determine the metastable zone width (MSZW).

Replicate: Repeat for all solvents (MeOH, EtOH, IPA, EtOAc, Toluene, Acetone).

Visualization: Solubility Screening Workflow
The following diagram outlines the decision logic for selecting the optimal crystallization solvent

based on the generated data.
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Start: Solid 2-Cyclopropyl-2-methoxypropanoic Acid

Solvent Screening (10+ Solvents)
(Visual/Gravimetric)

Solubility > 100 mg/mL?

Solubility 20-80 mg/mL
(Steep Curve)

No

Evaporative Crystallization Only

Yes (Too Soluble)

Solubility < 5 mg/mL

No

Generate T-dependent Solubility Curve
(Dynamic Laser Method)

Yes (Ideal)

Select as Anti-Solvent
(e.g., Heptane, Water)

Yes

Thermodynamic Modeling
(Mod. Apelblat / van't Hoff)

Select for Cooling Crystallization
(e.g., Toluene, IPA)

High dS/dT

Click to download full resolution via product page

Figure 1: Strategic workflow for solubility screening and solvent selection. Green nodes indicate

optimal pathways for cooling crystallization.

Thermodynamic Modeling Framework
Once experimental data (
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vs

) is obtained, it must be modeled to interpolate solubility at any process temperature. The
Modified Apelblat Equation is the industry standard for correlating solubility data of
pharmaceutical intermediates.

Modified Apelblat Equation
This semi-empirical model correlates the mole fraction solubility (

) with absolute temperature (

):

: Mole fraction solubility of the solute.

: Absolute temperature (K).

: Empirical model parameters derived via multiple linear regression.

Interpretation:

Parameter B: Related to the enthalpy of solution. A large negative

indicates a steep solubility curve, ideal for cooling crystallization (high recovery).

Parameter C: Accounts for the temperature dependence of the heat capacity difference.

Thermodynamic Parameters
From the solubility data, the standard dissolution enthalpy (

), entropy (

), and Gibbs free energy (

) are calculated using the van't Hoff analysis:

Process Implication:

If
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(Endothermic): Solubility increases with temperature. This is the expected behavior for 2-
Cyclopropyl-2-methoxypropanoic acid in organic solvents, confirming the viability of
cooling crystallization.

Process Application: Crystallization Design
Based on the predicted profile and thermodynamic principles, two primary crystallization

strategies are recommended.

Strategy A: Cooling Crystallization (Preferred)
Solvent System: Toluene or Isopropyl Acetate.

Rationale: These solvents typically exhibit a "moderate" solubility curve for carboxylic acids

—high solubility at boiling point (80-110°C) and low solubility at ambient/chilled temperatures

(0-20°C).

Protocol:

Dissolve crude acid in Toluene at 80°C (Saturation ratio

).

Polish filter to remove insolubles.

Cool linearly to 60°C to enter the Metastable Zone.

Seed with 0.5 wt% pure crystals to control polymorphism and particle size.

Cool to 5°C over 4 hours.

Filter and wash with cold Heptane.

Strategy B: Anti-Solvent Crystallization (High Yield)
Solvent/Anti-Solvent Pair: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent).

Rationale: Used when the solubility curve in single solvents is too flat (yield too low) or too

steep (uncontrolled nucleation).
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Protocol:

Dissolve crude acid in minimal Ethyl Acetate at 25°C.

Slowly dose n-Heptane (ratio 1:3 v/v) over 2 hours.

Monitor turbidity; seed at the cloud point.

Age the slurry to maximize yield.

Crystallization Decision Tree

Solubility Profile Data Solubility Curve Slope
(dS/dT)
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Figure 2: Decision logic for selecting the crystallization mode based on thermodynamic slope.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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